molecular formula C10H22Cl2N2 B13333944 (1S,3S)-3-Methyl-8-azaspiro[4.5]decan-1-amine dihydrochloride

(1S,3S)-3-Methyl-8-azaspiro[4.5]decan-1-amine dihydrochloride

Cat. No.: B13333944
M. Wt: 241.20 g/mol
InChI Key: RMTYCLPSTHHCEC-BPRGXCPLSA-N
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Description

(1S,3S)-3-Methyl-8-azaspiro[4.5]decan-1-amine dihydrochloride is a chemical compound with a unique spirocyclic structure. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3S)-3-Methyl-8-azaspiro[4.5]decan-1-amine dihydrochloride typically involves the formation of the spirocyclic core followed by the introduction of the amine group. One common method involves the cyclization of a suitable precursor under acidic conditions to form the spirocyclic structure. The amine group is then introduced through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1S,3S)-3-Methyl-8-azaspiro[4.5]decan-1-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halides (e.g., HCl, HBr) and nucleophiles (e.g., NH3, RNH2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or amines.

Scientific Research Applications

(1S,3S)-3-Methyl-8-azaspiro[4.5]decan-1-amine dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1S,3S)-3-Methyl-8-azaspiro[4.5]decan-1-amine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride: This compound has a similar spirocyclic structure but differs in the position and type of functional groups.

    (1S,3S)-3-(Trifluoromethyl)-8-azaspiro[4.5]decan-1-amine dihydrochloride: This compound has a trifluoromethyl group instead of a methyl group, which may affect its chemical properties and biological activities.

Uniqueness

(1S,3S)-3-Methyl-8-azaspiro[4.5]decan-1-amine dihydrochloride is unique due to its specific spirocyclic structure and the presence of the amine group. This combination of features may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C10H22Cl2N2

Molecular Weight

241.20 g/mol

IUPAC Name

(2S,4S)-2-methyl-8-azaspiro[4.5]decan-4-amine;dihydrochloride

InChI

InChI=1S/C10H20N2.2ClH/c1-8-6-9(11)10(7-8)2-4-12-5-3-10;;/h8-9,12H,2-7,11H2,1H3;2*1H/t8-,9+;;/m1../s1

InChI Key

RMTYCLPSTHHCEC-BPRGXCPLSA-N

Isomeric SMILES

C[C@@H]1C[C@@H](C2(C1)CCNCC2)N.Cl.Cl

Canonical SMILES

CC1CC(C2(C1)CCNCC2)N.Cl.Cl

Origin of Product

United States

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